3-Amino-cycrohexanemethaneamine

説明

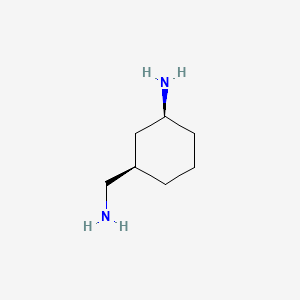

3-Amino-cycrohexanemethaneamine is an organic compound with the molecular formula C7H16N2. It is a derivative of cyclohexane, featuring an amino group attached to the cyclohexane ring and another amino group attached to a methylene bridge.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-cycrohexanemethaneamine typically involves the reduction of corresponding nitriles or amides. One common method is the hydrogenation of 3-cyano-cyclohexanemethaneamine using a palladium catalyst under high pressure and temperature . Another approach involves the reductive amination of cyclohexanone with ammonia or primary amines in the presence of reducing agents like sodium borohydride or lithium aluminum hydride .

Industrial Production Methods

Industrial production of this compound often employs catalytic hydrogenation due to its efficiency and scalability. The process involves the use of a palladium or nickel catalyst and hydrogen gas under controlled conditions to achieve high yields and purity .

化学反応の分析

Types of Reactions

3-Amino-cycrohexanemethaneamine undergoes various chemical reactions, including:

Substitution: It can participate in nucleophilic substitution reactions with alkyl halides to form substituted amines.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

Oxidation: Imines, nitriles.

Reduction: Secondary and tertiary amines.

Substitution: Substituted amines.

科学的研究の応用

Industrial Applications

1. Epoxy Resins and Coatings

3-Amino-cyclohexanemethaneamine is primarily used as a hardener for epoxy resins. Its chemical structure allows it to form strong bonds with epoxy components, enhancing the durability and performance of coatings. This compound is utilized in:

- Self-Leveling Flooring Systems : It provides excellent adhesion and mechanical properties, making it ideal for flooring applications.

- Civil Engineering : Used in paving and concrete protection, it helps in repairing and protecting concrete structures from environmental damage .

2. Adhesives and Sealants

The compound serves as a key ingredient in adhesives, especially those requiring high strength and resistance to environmental factors. Its application extends to:

- Construction : Strong adhesive properties make it suitable for bonding materials in construction projects.

- Consumer Products : Found in various household adhesives and sealants .

3. Specialty Polyamides

3-Amino-cyclohexanemethane is employed as an intermediate in the production of non-crystalline specialty polyamides. These materials are valued for their thermal stability and mechanical strength, making them suitable for high-performance applications .

Case Study 1: Epoxy Flooring Systems

A study conducted on the performance of epoxy flooring systems incorporating 3-amino-cyclohexanemethane demonstrated superior mechanical properties compared to traditional systems. The flooring exhibited increased resistance to wear and chemical exposure, making it suitable for industrial environments.

Case Study 2: Adhesive Formulations

In a comparative analysis of various adhesive formulations, those containing 3-amino-cyclohexanemethane showed improved bond strength and durability under varying environmental conditions. This study highlights the compound's potential as a preferred choice in high-performance adhesive applications.

Environmental Safety and Regulatory Status

The production volume of 3-amino-cyclohexanemethane is approximately 35,000 tons per year globally, with significant production sites in Germany and the USA . Regulatory assessments indicate that while there are some environmental impacts associated with its use, they are generally considered low risk when managed appropriately. The compound has been evaluated for reproductive toxicity and found to have no significant adverse effects at tested doses .

作用機序

The mechanism of action of 3-Amino-cycrohexanemethaneamine involves its interaction with various molecular targets. In biological systems, it can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can influence enzymatic activities and cellular processes . Additionally, its amine groups can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s reactivity and biological activity .

類似化合物との比較

Similar Compounds

Cyclohexylamine: Similar structure but lacks the methylene bridge with an additional amino group.

1,3-Diaminocyclohexane: Contains two amino groups attached directly to the cyclohexane ring.

Cyclohexanemethanamine: Features a single amino group attached to the methylene bridge.

Uniqueness

3-Amino-cycrohexanemethaneamine is unique due to the presence of both an amino group on the cyclohexane ring and another on the methylene bridge.

生物活性

3-Amino-cyclohexanemethaneamine, with the molecular formula C7H16N2, is an organic compound notable for its unique structure, featuring amino groups on both the cyclohexane ring and a methylene bridge. This compound has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis. This article explores its biological activity, synthesis methods, and potential applications based on diverse sources.

Molecular Structure:

- IUPAC Name: (1S,3R)-3-(aminomethyl)cyclohexan-1-amine

- Molecular Formula: C7H16N2

- Molecular Weight: 144.22 g/mol

Synthesis Methods:

The synthesis of 3-Amino-cyclohexanemethaneamine typically involves the reduction of nitriles or amides. A common method includes:

- Hydrogenation of 3-cyano-cyclohexanemethaneamine using a palladium catalyst under high pressure and temperature, yielding high purity and efficiency .

The biological activity of 3-Amino-cyclohexanemethaneamine is primarily attributed to its ability to act as a ligand that interacts with various metal ions, forming coordination complexes. These complexes can modulate enzymatic activities and cellular processes, potentially influencing metabolic pathways .

Biological Activity

Research indicates that 3-Amino-cyclohexanemethaneamine exhibits several biological activities:

- Antimicrobial Properties: Preliminary studies suggest potential antimicrobial effects, making it a candidate for further exploration in drug development .

- Anticancer Potential: It is being investigated for its role as a precursor in synthesizing pharmaceutical compounds with anticancer properties .

- Coordination Chemistry: As a ligand, it may play a significant role in coordination chemistry, affecting the behavior of metal ions within biological systems .

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Potential activity against various pathogens | |

| Anticancer | Investigated as a precursor for anticancer compounds | |

| Coordination Chemistry | Interaction with metal ions affecting enzymatic functions |

Comparative Analysis with Similar Compounds

3-Amino-cyclohexanemethaneamine can be compared to other similar compounds to highlight its unique properties:

| Compound | Structure Features | Unique Aspects |

|---|---|---|

| Cyclohexylamine | Single amino group on cyclohexane | Lacks methylene bridge amino group |

| 1,3-Diaminocyclohexane | Two amino groups on cyclohexane | No methylene bridge |

| Cyclohexanemethanamine | Single amino group on methylene bridge | Less complex than 3-Amino-cyclohexanemethaneamine |

Research Applications

The compound's potential applications span several domains:

- Organic Synthesis: Used as a building block for synthesizing heterocyclic compounds .

- Medicinal Chemistry: Explored for developing new pharmaceuticals targeting various diseases.

- Industrial Applications: Employed in producing polymers and agrochemicals due to its reactive nature .

特性

IUPAC Name |

(1S,3R)-3-(aminomethyl)cyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c8-5-6-2-1-3-7(9)4-6/h6-7H,1-5,8-9H2/t6-,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEFAIWKFALHMEY-RQJHMYQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)N)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C[C@H](C1)N)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50680472 | |

| Record name | (1S,3R)-3-(Aminomethyl)cyclohexan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50680472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1206798-46-0 | |

| Record name | (1S,3R)-3-(Aminomethyl)cyclohexan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50680472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。